molecular formula C26H26ClN5O B10833865 2-{4-[3-(4-Chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-phenylethanol

2-{4-[3-(4-Chlorophenyl)-1-(pyrimidin-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-phenylethanol

Cat. No.: B10833865
M. Wt: 460.0 g/mol
InChI Key: VSNXVFRRZXFFLD-UHFFFAOYSA-N
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Description

Piperidinyl triazole derivative 4 is a compound that features a piperidine ring fused with a triazole ring. This combination of heterocyclic structures imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research. Piperidine derivatives are known for their wide range of pharmacological activities, while triazole derivatives are recognized for their stability and diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidinyl triazole derivative 4 typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a piperidine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of piperidinyl triazole derivative 4 may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Piperidinyl triazole derivative 4 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized piperidinyl triazole derivatives .

Scientific Research Applications

Piperidinyl triazole derivative 4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperidinyl triazole derivative 4 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects. The triazole ring’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Uniqueness: Piperidinyl triazole derivative 4 is unique due to the combination of the piperidine and triazole rings, which imparts a distinct set of chemical and biological properties. This dual functionality allows the compound to interact with a broader range of molecular targets and exhibit a wider spectrum of activities compared to its individual components .

Properties

Molecular Formula

C26H26ClN5O

Molecular Weight

460.0 g/mol

IUPAC Name

2-[4-[5-(4-chlorophenyl)-2-pyrimidin-2-ylpyrazol-3-yl]piperidin-1-yl]-1-phenylethanol

InChI

InChI=1S/C26H26ClN5O/c27-22-9-7-19(8-10-22)23-17-24(32(30-23)26-28-13-4-14-29-26)20-11-15-31(16-12-20)18-25(33)21-5-2-1-3-6-21/h1-10,13-14,17,20,25,33H,11-12,15-16,18H2

InChI Key

VSNXVFRRZXFFLD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC(=NN2C3=NC=CC=N3)C4=CC=C(C=C4)Cl)CC(C5=CC=CC=C5)O

Origin of Product

United States

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